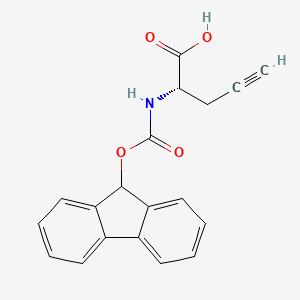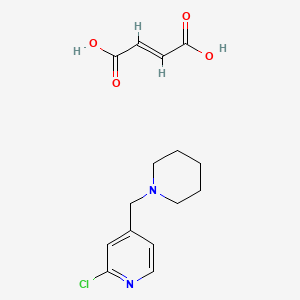
2-Chloro-4-(piperidin-1-ylmethyl)pyridine fumarate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-4-(piperidin-1-ylmethyl)pyridine fumarate is a chemical compound with the molecular formula C15H19ClN2O4 and a molecular weight of 326.77536 . It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 2-Chloro-4-(piperidin-1-ylmethyl)pyridine fumarate typically involves the reaction of 2-chloro-4-(piperidin-1-ylmethyl)pyridine with fumaric acid. The reaction conditions often include the use of organic solvents and controlled temperatures to ensure the formation of the desired product . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Chemical Reactions Analysis
2-Chloro-4-(piperidin-1-ylmethyl)pyridine fumarate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield different products.
Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Chloro-4-(piperidin-1-ylmethyl)pyridine fumarate is widely used in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is used in studies related to cellular processes and molecular interactions.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Chloro-4-(piperidin-1-ylmethyl)pyridine fumarate involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
2-Chloro-4-(piperidin-1-ylmethyl)pyridine fumarate can be compared with other similar compounds, such as:
2-Chloro-4-(piperidin-1-ylmethyl)pyridine: The base compound without the fumarate group.
2-Chloro-4-(piperidin-1-ylmethyl)pyridine oxalate: A similar compound with an oxalate group instead of fumarate.
These compounds share similar chemical structures but may differ in their physical properties, reactivity, and applications. The presence of different functional groups, such as fumarate or oxalate, can influence the compound’s solubility, stability, and biological activity .
Properties
CAS No. |
406484-55-7 |
|---|---|
Molecular Formula |
C15H19ClN2O4 |
Molecular Weight |
326.77 g/mol |
IUPAC Name |
(E)-but-2-enedioic acid;2-chloro-4-(piperidin-1-ylmethyl)pyridine |
InChI |
InChI=1S/C11H15ClN2.C4H4O4/c12-11-8-10(4-5-13-11)9-14-6-2-1-3-7-14;5-3(6)1-2-4(7)8/h4-5,8H,1-3,6-7,9H2;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChI Key |
SKQSOMKTDMHTFZ-WLHGVMLRSA-N |
Isomeric SMILES |
C1CCN(CC1)CC2=CC(=NC=C2)Cl.C(=C/C(=O)O)\C(=O)O |
Canonical SMILES |
C1CCN(CC1)CC2=CC(=NC=C2)Cl.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


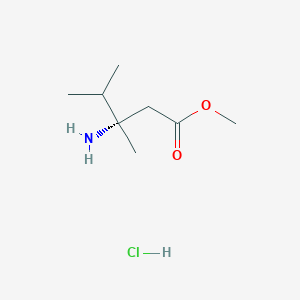
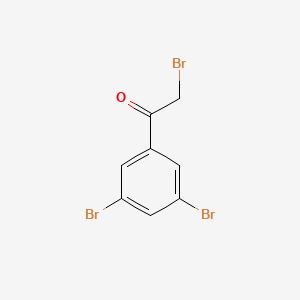
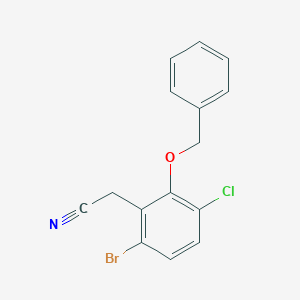
![2-[3-(1,2-Diaminoethyl)phenoxy]ethan-1-ol dihydrochloride](/img/structure/B15243428.png)
![N-[(1-methyl-1H-pyrazol-5-yl)methyl]cyclopropanamine](/img/structure/B15243433.png)
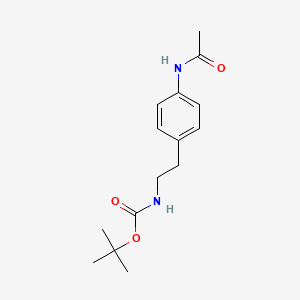
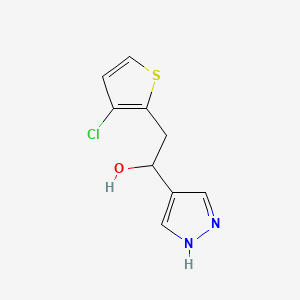
![2-{[(3-Methylbutan-2-yl)amino]methyl}phenol](/img/structure/B15243450.png)
![(3S)-3-Amino-3-(6-bromo(2H-benzo[3,4-D]1,3-dioxolen-5-YL))propan-1-OL](/img/structure/B15243451.png)
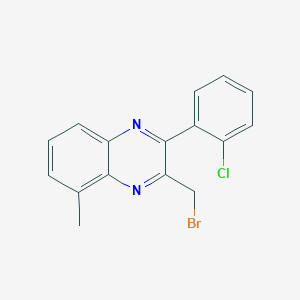
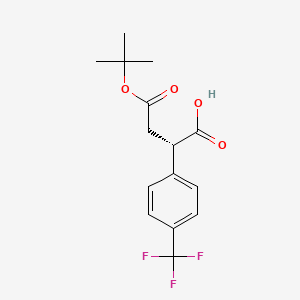
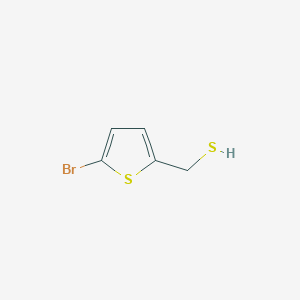
![2-(1,4,5,7-Tetrahydropyrano[3,4-c]pyrazol-4-yl)acetic acid](/img/structure/B15243468.png)
